(alphaE)-beta-Chloro-4'-methoxyacrylophenone
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Overview
Description
3-Chloro-1-(4-methoxyphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom on one aromatic ring and a methoxy group on the other, making it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-methoxyphenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is performed by mixing 4-methoxybenzaldehyde and 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol solvent at room temperature, and the product is obtained after several hours of stirring .
Industrial Production Methods: In industrial settings, the synthesis may be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: 3-Chloro-1-(4-methoxyphenyl)prop-2-en-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents and in the study of biological pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(4-Chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one
Uniqueness: 3-Chloro-1-(4-methoxyphenyl)prop-2-en-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFFVFPCZOKKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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